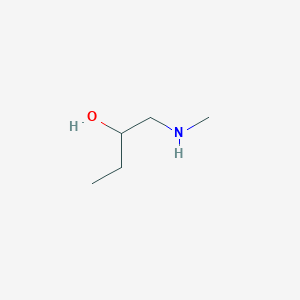

1-(methylamino)butan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(methylamino)butan-2-ol: is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-butanone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) to facilitate the formation of the desired amino alcohol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of N-methyl-2-butanone oxime. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the target compound.

化学反应分析

Types of Reactions: 1-(methylamino)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Chemistry: 1-(methylamino)butan-2-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals.

Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its role in drug design and discovery.

Industry: In the industrial sector, this compound is employed in the production of surfactants, emulsifiers, and other specialty chemicals. It is also used as a solvent and stabilizer in various formulations.

作用机制

The mechanism of action of 1-(methylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

2-amino-1-butanol: Another amino alcohol with similar structural features but different substitution patterns.

N-methyl-2-amino-1-propanol: A compound with a similar functional group arrangement but a different carbon backbone.

2-methyl-1-amino-2-propanol: A structurally related compound with a branched carbon chain.

Uniqueness: 1-(methylamino)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a hydroxyl group on a butane backbone makes it a versatile intermediate in organic synthesis and a valuable compound in various applications.

生物活性

1-(Methylamino)butan-2-ol, also known as 4-methylaminobutan-2-ol, is a compound that has garnered attention due to its potential biological activities and implications in pharmacology. This article explores its biological activity, including receptor interactions, pharmacokinetics, and relevant case studies.

This compound is an aliphatic amine with the following chemical structure:

- Molecular Formula: C5H13N

- Molecular Weight: 101.17 g/mol

- IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may act as a stimulant by increasing the release of catecholamines, which are crucial for various physiological responses.

Receptor Binding Studies

Studies have shown that this compound has affinity for several receptors:

| Receptor Type | Binding Affinity | Notes |

|---|---|---|

| Adrenergic Receptors | Moderate | Potential stimulant effects observed in animal models. |

| Dopamine Receptors | Low to Moderate | May influence dopaminergic pathways indirectly. |

| Serotonin Receptors | Low | Limited impact on serotonergic signaling. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism, with a half-life that supports frequent dosing in experimental settings.

Absorption and Metabolism

Research indicates that after administration, the compound is quickly absorbed into the bloodstream and metabolized primarily in the liver. The metabolic pathways involve N-demethylation and hydroxylation, leading to various metabolites that may contribute to its biological effects.

Case Studies

Several studies have investigated the effects of this compound in both in vitro and in vivo settings:

- Stimulant Effects in Rodents : In a controlled study, rodents administered with this compound exhibited increased locomotor activity, suggesting stimulant properties similar to those observed with amphetamines. The study highlighted dose-dependent responses, with higher doses resulting in significant behavioral changes.

- Impact on Cardiovascular Function : Another study focused on the cardiovascular effects of the compound. Results indicated increased heart rate and blood pressure in animal models, reinforcing its adrenergic activity.

- Neurochemical Analysis : A neurochemical assessment revealed elevated levels of norepinephrine and dopamine following administration of this compound, indicating its role in modulating neurotransmitter release.

Safety and Toxicology

While preliminary studies suggest potential therapeutic applications, safety assessments are crucial. Toxicological evaluations have indicated that high doses can lead to adverse effects such as increased anxiety and cardiovascular stress.

属性

IUPAC Name |

1-(methylamino)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTCWQXQLWFJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。